molecular formula C20H20N4O5 B2611722 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide CAS No. 1334374-90-1

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

Cat. No. B2611722
M. Wt: 396.403
InChI Key: HNBGTMYXCYNBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H20N4O5 and its molecular weight is 396.403. The purity is usually 95%.
BenchChem offers high-quality N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antiproliferative and Tubulin Inhibition Activity

Compounds featuring 1,2,4-oxadiazol and chromene moieties have been studied for their antiproliferative properties and ability to inhibit tubulin. A study discovered a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. This finding suggests that compounds with similar structures might offer a promising route for developing new antiproliferative agents for cancer therapy (Krasavin et al., 2014).

2. Synthesis and Antibacterial Activity

Research on coumarin derivatives containing the thiazolidin-4-one ring has been conducted, demonstrating the synthesis of various compounds and their potential biological properties. These compounds were synthesized using ethyl 2-oxo-2H-chromene-3-carboxylate as a key intermediate, showing antibacterial activity against several bacterial strains. This highlights the role of chromene-based compounds in developing new antibacterial agents (Ramaganesh et al., 2010).

3. Novel Synthesis Approaches

Studies have also focused on novel synthetic approaches to create derivatives of chromene, demonstrating the versatility and potential of these compounds in medicinal chemistry. For instance, one study reported the synthesis of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, highlighting a clean, metal-free, and environmentally friendly approach (Pouramiri et al., 2017).

4. Molecular Interaction Studies

Research on cannabinoid receptor antagonists involving compounds with the piperidine moiety provides insights into molecular interactions and the development of pharmacophore models. Such studies contribute to understanding receptor-ligand interactions, which is crucial for designing targeted therapeutic agents (Shim et al., 2002).

properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-oxochromene-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c1-12-22-17(29-23-12)11-21-18(25)13-6-8-24(9-7-13)19(26)15-10-14-4-2-3-5-16(14)28-20(15)27/h2-5,10,13H,6-9,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBGTMYXCYNBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

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